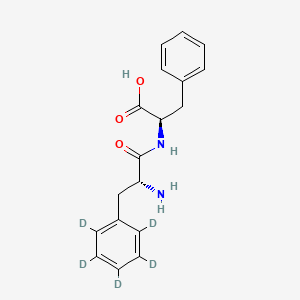

(R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H20N2O3 |

|---|---|

Molekulargewicht |

317.4 g/mol |

IUPAC-Name |

(2R)-2-[[(2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16-/m1/s1/i1D,3D,4D,7D,8D |

InChI-Schlüssel |

GKZIWHRNKRBEOH-WWXLJIKTSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N)[2H])[2H] |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

what are the properties of (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5

An In-depth Technical Guide to (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5: Properties, Analysis, and Application

Introduction

This compound, also known as L-Phenylalanyl-L-phenylalanine-d5, is a deuterated isotopologue of the dipeptide formed from two L-phenylalanine units. The "-d5" designation indicates that five hydrogen atoms on one of the phenyl rings have been replaced with deuterium. This selective isotopic labeling makes the molecule an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.

This guide provides a comprehensive overview of the properties, analytical methodologies, and applications of this compound, with a focus on its role in isotope dilution mass spectrometry for pharmacokinetic and metabolic research.

Part 1: Physicochemical and Structural Properties

The fundamental utility of an internal standard lies in its ability to mimic the analyte of interest chemically while being distinguishable by mass. This ensures that any variability during sample preparation and analysis affects both the analyte and the standard equally, allowing for accurate quantification.

Chemical Structure

The molecule consists of two L-phenylalanine residues linked by a peptide bond. One of the terminal phenyl groups is perdeuterated, containing five deuterium atoms.

Physicochemical Data

A summary of the key properties of this compound is presented below. These properties are critical for its use in analytical chemistry.

| Property | Value | Source |

| Synonyms | L-Phenylalanyl-L-phenylalanine-d5, Phe-Phe-d5 | Toronto Research Chemicals |

| CAS Number | 1217718-36-8 | Toronto Research Chemicals |

| Molecular Formula | C₁₈H₁₅D₅N₂O₃ | Toronto Research Chemicals |

| Molecular Weight | 319.41 g/mol | Toronto Research Chemicals |

| Appearance | White to Off-White Solid | Toronto Research Chemicals |

| Isotopic Purity | Typically ≥98% | N/A |

| Solubility | Soluble in DMSO and Methanol | Toronto Research Chemicals |

Part 2: Application in Bioanalytical Methods

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-labeled counterpart, L-Phenylalanyl-L-phenylalanine (Phe-Phe), in complex biological matrices.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution is a gold-standard technique for quantitative analysis. It relies on the addition of a known quantity of a SIL-IS to a sample at the earliest stage of preparation. Because the SIL-IS is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis. Since the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass difference (in this case, 5 Daltons), the ratio of their signals can be used to accurately calculate the concentration of the analyte, effectively canceling out most sources of experimental error.

Experimental Workflow: Quantification in Biological Samples

The following section details a typical workflow for the quantification of Phe-Phe in a biological matrix like plasma, using Phe-Phe-d5 as the internal standard. This protocol is a representative example and may require optimization for specific applications.

The goal of this step is to isolate the analyte and internal standard from interfering matrix components like proteins and lipids. Protein precipitation is a common and effective method.

Protocol: Protein Precipitation

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (Phe-Phe-d5, e.g., at 1 µg/mL).

-

Vortex mix for 10 seconds to ensure homogeneity.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

This process is visualized in the diagram below.

Chromatographic separation followed by mass spectrometric detection allows for the selective and sensitive detection of both the analyte and the internal standard.

Protocol: Reversed-Phase LC-MS/MS

-

Instrumentation : A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Separation :

-

Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : A typical gradient might run from 5% B to 95% B over 5 minutes.

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 5 µL.

-

-

Mass Spectrometry :

-

Ionization Mode : Electrospray Ionization, Positive (ESI+).

-

Detection : Multiple Reaction Monitoring (MRM).

-

The MRM transitions are specific precursor-to-product ion fragmentations that are unique to the target molecules, providing excellent selectivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phe-Phe (Analyte) | 315.2 | 120.1 | Optimized Value |

| Phe-Phe-d5 (IS) | 320.2 | 125.1 | Optimized Value |

The 5 Dalton mass shift is observed in both the precursor and the product ions, confirming the stability of the deuterium label on the phenyl ring during fragmentation.

Part 3: Data Analysis and Validation

The output from the LC-MS/MS analysis is a chromatogram showing the intensity of the signal over time. By integrating the area under the curve for both the analyte (Phe-Phe) and the internal standard (Phe-Phe-d5), a peak area ratio (Analyte Area / IS Area) is calculated.

A calibration curve is constructed by analyzing standards of known Phe-Phe concentrations (spiked into the same biological matrix) with a constant amount of Phe-Phe-d5. Plotting the peak area ratio against the concentration yields a linear relationship, which can then be used to determine the concentration of Phe-Phe in unknown samples. This self-validating system ensures that variations in instrument response or sample workup are normalized, leading to highly accurate and precise results.

Conclusion

This compound is a critical tool for modern bioanalytical research. Its properties as a stable isotope-labeled internal standard enable researchers to perform highly accurate, precise, and robust quantification of its endogenous counterpart, L-Phenylalanyl-L-phenylalanine. The methodologies described herein, centered on the principle of isotope dilution mass spectrometry, represent the gold standard for quantitative analysis in drug development, metabolomics, and other scientific fields.

A Technical Guide to Sourcing and Applying Deuterated Phenylalanine Dipeptides in Research and Drug Development

For researchers, scientists, and drug development professionals, the strategic incorporation of stable isotopes into molecular probes represents a powerful tool for elucidating complex biological processes and enhancing analytical precision. Among these, deuterated phenylalanine dipeptides are emerging as critical reagents in fields ranging from quantitative proteomics to pharmacokinetic studies. This guide provides an in-depth technical overview of the commercial landscape for these specialized molecules, the scientific rationale for their use, and practical guidance on their application.

The Rationale for Deuterium Incorporation in Phenylalanine Dipeptides

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, which imparts a greater atomic mass. When hydrogen atoms within a phenylalanine dipeptide are selectively replaced with deuterium, the resulting molecule is chemically identical to its non-deuterated counterpart but physically heavier. This mass difference is the cornerstone of its utility.

The primary advantages of using deuterated peptides include:

-

Enhanced Pharmacokinetic Profiles: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow the rate of metabolic breakdown by liver enzymes, potentially extending the half-life of a peptide-based therapeutic and reducing the formation of toxic metabolites.[1][2][3][4]

-

Internal Standards for Mass Spectrometry: In quantitative proteomics and metabolomics, deuterated peptides serve as ideal internal standards.[5][6][7] They co-elute with the endogenous, non-labeled peptide during chromatography but are readily distinguished by their mass-to-charge (m/z) ratio in a mass spectrometer.[8] This allows for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response.

-

Probes for NMR Spectroscopy: Deuteration can simplify complex Nuclear Magnetic Resonance (NMR) spectra by "diluting" the abundant ¹H signals, aiding in the structural elucidation of peptides and their interactions with other molecules.[9][10][11]

Commercial Suppliers: A Landscape of Custom Synthesis

While off-the-shelf deuterated phenylalanine dipeptides are not commonly cataloged, the field is well-served by a number of high-quality vendors specializing in custom peptide synthesis. These companies provide the flexibility to define the specific dipeptide sequence, the position and extent of deuterium labeling on the phenylalanine residue (e.g., on the phenyl ring, d5, or the entire amino acid, d8), and the required purity and quantity.

Below is a comparative summary of notable suppliers offering custom synthesis of deuterated peptides.

| Supplier | Key Services & Features | Isotopic Purity | Quality Control |

| LifeTein | Specializes in customized peptides labeled with stable isotopes, including deuterium (²H), for applications in drug development and structural biology.[12] | High isotopic enrichment. | Not explicitly stated, but implied through specialization. |

| Creative Peptides | Offers custom synthesis of a wide range of stable isotope-labeled peptides, including deuterium labeling. They provide comprehensive support from sequence design to final quality control.[5] | High efficiency and purity of labeling.[5] | Rigorous mass spectrometry and HPLC analysis.[5] |

| Alfa Chemistry | Provides custom synthesis of stable isotope-labeled peptides with options for ¹³C, ¹⁵N, and ²H labeling. They emphasize the use of highly enriched raw materials.[6] | >99% Isotopic purity guaranteed.[6] | Liquid chromatography and mass spectrometry.[6] |

| ResolveMass Laboratories Inc. | Specializes in the custom synthesis of deuterated chemicals, including complex isotopic derivatives, for analytical, pharmacokinetic, and advanced material applications.[13][14] | High-purity deuterated compounds.[13] | LC-MS, IR, and NMR for purity and enrichment verification.[13] |

| JPT Peptide Technologies | Leverages over 20 years of expertise to synthesize thousands of stable isotope-labeled peptides annually, offering tailored solutions from micro-scale to intermediate quantities.[7] | High quality and reliability.[7] | Strict quality control under German regulations.[7] |

| Bachem | Offers a comprehensive range of peptide modifications, including labeling with stable isotopes, with synthesis capabilities from milligram to kilogram scales.[15] | Any purity level from crude to ≥ 98%. | Rigorous quality management system.[15] |

| Biosynth | Provides a complete suite of peptide and antibody SIS (Stable Isotope Standards) products and services, including custom heavy peptide synthesis optimized for mass spectrometry.[16] | >99% Isotopic Purity for standard heavy peptides.[16] | In-house Amino Acid Analysis for accurate quantitation.[16] |

The Synthesis and Quality Control Workflow

The synthesis of deuterated phenylalanine dipeptides predominantly relies on Solid-Phase Peptide Synthesis (SPPS). This well-established methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

The general workflow is as follows:

Self-Validating Quality Control: A trustworthy synthesis protocol is a self-validating one. Each step of the quality control process confirms a different aspect of the product's integrity:

-

Analytical HPLC: This technique determines the purity of the final peptide product by separating it from any residual reagents or deletion sequences. A high-purity product will exhibit a single, sharp peak.[5][17]

-

Mass Spectrometry (MS): This is the most critical QC step. It confirms the molecular weight of the dipeptide, thereby verifying its identity. High-resolution MS can also precisely measure the isotopic enrichment, ensuring the desired level of deuteration has been achieved.[5][6][17]

-

NMR Spectroscopy: For certain applications, NMR provides ultimate confirmation of the peptide's structure and can pinpoint the exact locations of the deuterium labels.[9][13]

Experimental Protocol: Quantification of a Phenylalanine Dipeptide in a Biological Matrix using a Deuterated Internal Standard

This protocol outlines a typical workflow for using a custom-synthesized deuterated phenylalanine dipeptide (e.g., Phe(d8)-Ala) as an internal standard for the accurate quantification of its endogenous counterpart (Phe-Ala) in a plasma sample via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To accurately measure the concentration of Phe-Ala in human plasma.

Materials:

-

Human plasma sample

-

Custom-synthesized Phe(d8)-Ala (Internal Standard, IS) of known concentration

-

Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solution)

-

Milli-Q water with 0.1% formic acid (Mobile Phase A)

-

Acetonitrile with 0.1% formic acid (Mobile Phase B)

-

Reversed-phase C18 HPLC column

-

Tandem mass spectrometer

Methodology:

Step-by-Step Protocol:

-

Preparation of Standards and Samples:

-

Prepare a calibration curve by spiking known concentrations of the non-labeled Phe-Ala standard into a control matrix (e.g., charcoal-stripped plasma).

-

To each calibrator, quality control sample, and unknown plasma sample (50 µL), add a fixed amount of the deuterated internal standard, Phe(d8)-Ala (e.g., 10 µL of a 100 ng/mL solution). The causality here is to ensure that any sample loss during processing affects both the analyte and the IS equally, allowing their ratio to remain constant.

-

-

Protein Precipitation:

-

Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to each sample.

-

Vortex vigorously for 30 seconds to ensure complete protein denaturation and precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving the small molecule dipeptides in the supernatant.

-

-

Sample Analysis by LC-MS/MS:

-

Transfer the supernatant to an HPLC vial.

-

Inject a portion (e.g., 5 µL) onto the LC-MS/MS system.

-

The chromatographic separation ensures that the dipeptides are isolated from other matrix components before entering the mass spectrometer.

-

Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors for a specific precursor ion-to-product ion transition for both the analyte and the internal standard, minimizing background interference.

-

Example Transition for Phe-Ala: Q1: m/z 223.1 → Q3: m/z 120.1

-

Example Transition for Phe(d8)-Ala: Q1: m/z 231.1 → Q3: m/z 128.1

-

-

-

Quantification:

-

Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate the peak area ratio (Phe-Ala / Phe(d8)-Ala).

-

Plot the peak area ratios of the calibration standards against their known concentrations to generate a standard curve.

-

Determine the concentration of Phe-Ala in the unknown samples by interpolating their peak area ratios from the standard curve. The use of the ratio is the trust-building step of the protocol, as it internally validates the measurement for each sample.

-

Conclusion

Deuterated phenylalanine dipeptides are specialized but indispensable tools for modern research and drug development. While direct catalog availability is limited, the robust and competitive custom synthesis market provides researchers with access to tailor-made reagents. By understanding the underlying scientific principles and partnering with a reputable supplier that provides transparent and thorough quality control, scientists can confidently leverage these powerful molecules to achieve unparalleled accuracy in quantification and deeper insights into molecular structure and function.

References

- 1. lifetein.com [lifetein.com]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. Deuterated Reagents for Pharmaceuticals | Eurisotop [eurisotop.com]

- 5. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. jpt.com [jpt.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 11. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lifetein.com [lifetein.com]

- 13. benchchem.com [benchchem.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. bachem.com [bachem.com]

- 16. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]

- 17. Quality controls - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]

A Technical Guide to the Isotopic and Chiral Purity Analysis of (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Deuterated Pharmaceutical Compounds

In the landscape of modern drug development, the strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has emerged as a pivotal strategy for enhancing pharmacokinetic profiles. This process, known as deuteration, involves the selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium. The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can significantly alter the rate of metabolic processes, potentially leading to improved drug efficacy and safety.[1]

(R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid, a dipeptide of D-phenylalanine[2], serves as a pertinent example of a chiral molecule where deuteration can be applied. When synthesized in its deuterated form, (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5, the precise determination of its isotopic and chiral purity is not merely a quality control measure but a cornerstone of its therapeutic viability and regulatory compliance. The presence of non-deuterated or partially deuterated isotopologues can impact the compound's performance.[1]

This technical guide, from the perspective of a Senior Application Scientist, provides an in-depth exploration of the analytical methodologies required to comprehensively characterize the isotopic and chiral purity of this compound. We will delve into the causality behind experimental choices, emphasizing self-validating protocols that ensure trustworthiness and scientific integrity.

Foundational Concepts: Isotopic Enrichment vs. Species Abundance

Before delving into analytical methodologies, it is crucial to distinguish between two often-conflated terms: isotopic enrichment and species abundance.[3]

-

Isotopic Enrichment refers to the percentage of deuterium at a specific labeled position within a molecule. For instance, a starting material with 99.5% deuterium enrichment means that for any given labeled position, there is a 99.5% probability of finding a deuterium atom.[3]

-

Species Abundance is the percentage of the total population of molecules that possess a specific, complete isotopic composition.[3]

It is a statistical reality that a starting material with high isotopic enrichment will not yield a final product where 100% of the molecules are the fully deuterated version.[3] Instead, a distribution of isotopologues (molecules with the same chemical formula but differing isotopic composition) will be present. Regulatory bodies necessitate a thorough analysis and quantification of these isotopologues.[3]

Analytical Strategy: A Multi-Technique Approach for Comprehensive Characterization

A robust analytical strategy for a deuterated chiral molecule like this compound necessitates a combination of high-resolution techniques to address both isotopic and stereoisomeric purity. The primary methods of choice are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for isotopic purity, and Chiral High-Performance Liquid Chromatography (Chiral HPLC) for stereoisomeric purity.[4][5]

Caption: Overall analytical workflow for purity assessment.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is a powerful tool for determining isotopic purity due to its ability to separate and quantify ions based on their mass-to-charge ratio with exceptional precision.[1] Time-of-Flight (TOF) and Orbitrap mass analyzers are particularly well-suited for this purpose, as their high resolution allows for the clear distinction between isotopologues that differ by only a few milliDaltons.[6][7] Coupling liquid chromatography with HRMS (LC-HRMS) is advantageous as it separates the analyte of interest from any potential impurities prior to mass analysis, ensuring a clean spectrum.[6][8]

Experimental Protocol: LC-HRMS for Isotopic Purity

Protocol Rationale: This protocol is designed to achieve high-resolution separation of the analyte from potential impurities and accurate mass measurement for isotopologue distribution analysis. Formic acid is chosen as the mobile phase modifier because it is MS-friendly, unlike trifluoroacetic acid (TFA) which can cause ion suppression.[9]

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 µg/mL.

-

Prepare a corresponding solution of the non-deuterated standard at the same concentration.

-

-

LC-HRMS System and Conditions:

-

LC System: UHPLC system for optimal resolution.

-

Column: A C18 reversed-phase column with dimensions suitable for high-resolution peptide separation (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution and sharp peaking of the analyte (e.g., 5-95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

HRMS System: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) capable of >30,000 resolution.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Data Acquisition: Full scan mode over a mass range that includes the expected isotopologues (e.g., m/z 300-350).

-

-

Data Analysis:

-

Acquire the mass spectrum of the non-deuterated standard to determine its natural isotopic distribution.

-

Acquire the mass spectrum of the deuterated sample.

-

Extract the ion chromatograms for each of the expected isotopologues (d0 to d5).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue to determine the isotopic purity.

-

Data Presentation: Isotopologue Distribution

The quantitative data should be summarized in a clear, tabular format.

| Isotopologue | Theoretical Mass (Da) | Measured Mass (Da) | Relative Abundance (%) |

| d0 (M+H)+ | 313.1547 | 313.1545 | 0.1 |

| d1 (M+H)+ | 314.1610 | 314.1608 | 0.5 |

| d2 (M+H)+ | 315.1673 | 315.1671 | 1.2 |

| d3 (M+H)+ | 316.1736 | 316.1734 | 2.5 |

| d4 (M+H)+ | 317.1798 | 317.1796 | 5.7 |

| d5 (M+H)+ | 318.1861 | 318.1859 | 90.0 |

Isotopic Purity Calculation: Isotopic Purity (%) = (Abundance of d5 isotopologue / Sum of abundances of all isotopologues) x 100

Caption: Workflow for isotopic purity analysis by LC-HRMS.

Isotopic Purity and Site of Deuteration by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While HRMS provides an excellent overview of the isotopologue distribution, NMR spectroscopy offers complementary and crucial information. Deuterium (²H) NMR can directly confirm the positions of deuterium labeling and provide a quantitative measure of the isotopic enrichment at each site.[10][11] For highly deuterated compounds where proton signals are weak, ²H NMR is a powerful alternative.[10]

Experimental Protocol: ²H NMR for Isotopic Enrichment

Protocol Rationale: This protocol uses a non-deuterated solvent to avoid interference with the deuterium signals from the analyte. A high-field NMR spectrometer is used to achieve better signal dispersion and sensitivity.

-

Sample Preparation:

-

Dissolve a sufficient amount of the this compound sample in a non-deuterated solvent (e.g., DMSO) to achieve a concentration suitable for NMR analysis (typically 5-10 mg/mL).

-

Add a known amount of an internal standard with a single, well-resolved deuterium signal for quantitative purposes (e.g., deuterated chloroform).

-

-

NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

-

Solvent: Non-deuterated solvent (e.g., DMSO).

-

Experiment: Standard one-pulse ²H NMR experiment.

-

Parameters: Optimize acquisition parameters (e.g., pulse width, relaxation delay) to ensure quantitative integration.

-

-

Data Analysis:

-

Process the ²H NMR spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the deuterium signals corresponding to the phenyl ring of the phenylalanine residues.

-

Compare the integral of the analyte signals to the integral of the internal standard to determine the isotopic enrichment.

-

Chiral Purity Determination by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Expertise & Experience: The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, ensuring the enantiomeric and diastereomeric purity of this compound is critical. Chiral HPLC is the gold standard for separating stereoisomers.[12] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation.[13] For peptides and amino acid derivatives, polysaccharide-based and zwitterionic CSPs have shown excellent results.[14][15]

Experimental Protocol: Chiral HPLC for Stereoisomeric Purity

Protocol Rationale: This protocol is designed to achieve baseline separation of the desired (R,R) diastereomer from other potential stereoisomers (S,S; R,S; S,R). The choice of a suitable chiral stationary phase is paramount and may require screening of different column chemistries.

-

Sample Preparation:

-

Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

If available, prepare a solution containing a mixture of all possible stereoisomers to confirm the elution order and resolution.

-

-

Chiral HPLC System and Conditions:

-

LC System: HPLC or UHPLC system.

-

Column: A suitable chiral column (e.g., amylose- or cellulose-based, or a zwitterionic column like CHIRALPAK® ZWIX(+)).

-

Mobile Phase: A mixture of organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate), optimized for the specific column and analyte.[12]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Controlled, as temperature can significantly affect chiral separations.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 210-230 nm).[16]

-

-

Data Analysis:

-

Run the sample and identify the peak corresponding to the (R,R) diastereomer.

-

Integrate the peak areas of all detected stereoisomers.

-

Calculate the chiral purity by expressing the peak area of the desired stereoisomer as a percentage of the total peak area of all stereoisomers.

-

Data Presentation: Chiral Purity

| Stereoisomer | Retention Time (min) | Peak Area | Area (%) |

| (S,S) | 8.5 | Not Detected | < 0.05 |

| (S,R) | 10.2 | Not Detected | < 0.05 |

| (R,S) | 12.1 | Not Detected | < 0.05 |

| (R,R) | 14.3 | 1,250,000 | > 99.9 |

Chiral Purity Calculation: Chiral Purity (%) = (Area of (R,R) peak / Sum of areas of all stereoisomer peaks) x 100

Caption: Workflow for chiral purity analysis by HPLC.

Conclusion: Ensuring Quality and Regulatory Compliance

The comprehensive analytical characterization of this compound is a non-negotiable aspect of its development as a potential therapeutic agent. By employing a multi-technique approach that combines the strengths of high-resolution mass spectrometry, NMR spectroscopy, and chiral HPLC, researchers and drug developers can obtain a complete profile of the compound's isotopic and chiral purity. This rigorous analysis not only ensures batch-to-batch consistency and meets stringent regulatory expectations but also provides the fundamental data necessary to confidently advance a deuterated drug candidate through the development pipeline. The self-validating nature of these combined methodologies provides a high degree of confidence in the quality and integrity of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid | C18H20N2O3 | CID 6426953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isotope.com [isotope.com]

- 4. oxfordglobal.com [oxfordglobal.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. almacgroup.com [almacgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. agilent.com [agilent.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chiraltech.com [chiraltech.com]

- 15. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]

- 16. almacgroup.com [almacgroup.com]

An In-depth Technical Guide to the Physicochemical Properties and Applications of Phenylalanine-d5 Dipeptides

Introduction

In the landscape of modern biomedical and pharmaceutical research, stable isotope-labeled compounds are indispensable tools. Among these, deuterium-labeled molecules offer a unique combination of utility and subtlety, enabling researchers to trace metabolic pathways, quantify analytes with high precision, and elucidate complex biological mechanisms without altering the fundamental chemical nature of the parent molecule.[1][2] This guide focuses on a specific and highly valuable class of these compounds: Phenylalanine-d5 dipeptides.

Phenylalanine, an essential aromatic amino acid, is a fundamental building block of proteins and a precursor to several key signaling molecules.[3][4][5] When its phenyl ring is substituted with five deuterium atoms (a process denoted as d5), it becomes a powerful analytical tool.[6] Incorporating this labeled amino acid into a dipeptide—the simplest peptide chain—creates a versatile reagent with broad applications, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies.[1][7]

This technical guide provides a comprehensive overview of the core physical and chemical properties of Phenylalanine-d5 dipeptides. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also the underlying scientific principles and practical methodologies that govern their synthesis, analysis, and application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Section 1: Fundamental Physicochemical Properties

The substitution of hydrogen with its heavier isotope, deuterium, imparts subtle but significant changes to the physicochemical properties of a molecule. Understanding these changes is critical for the effective application of Phenylalanine-d5 dipeptides.

Molecular Structure and Isotopic Labeling

A Phenylalanine-d5 dipeptide consists of a phenylalanine residue, in which the five hydrogen atoms of the aromatic phenyl ring are replaced by deuterium, linked via a peptide bond to another amino acid. This specific labeling results in a mass increase of 5 Daltons compared to its non-labeled counterpart.

Caption: General structure of a Phenylalanine-d5 dipeptide.

Physical Properties

The primary physical alteration is the increase in molecular weight. For the free amino acid, Phenylalanine-d5 has a molecular weight of approximately 170.22 g/mol , compared to 165.19 g/mol for non-labeled phenylalanine.[6][8] This mass difference is the cornerstone of its use as an internal standard in mass spectrometry. Other physical properties such as melting point, boiling point, and solubility are generally very similar to the non-deuterated analog, though minor differences can arise due to the stronger C-D bond affecting intermolecular forces.

| Property | Phenylalanine (Non-labeled) | Phenylalanine-d5 |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₆D₅NO₂ |

| Average Molecular Weight | 165.19 g/mol | ~170.22 g/mol [6] |

| Monoisotopic Mass | 165.078979 u | 170.110362 u[6] |

| Appearance | White needles or prisms[8] | Solid[9] |

| Solubility | Soluble in water[8] | Slightly soluble in PBS (pH 7.2)[9] |

Chemical Properties

1.3.1. Chemical Reactivity and the Kinetic Isotope Effect (KIE)

The C-D bond is stronger and has a lower vibrational zero-point energy than the C-H bond. This difference gives rise to the deuterium kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than the corresponding C-H bond cleavage.[10][11] For Phenylalanine-d5 dipeptides, this is particularly relevant in the context of metabolism. Enzymatic reactions that involve hydroxylation or other modifications of the phenyl ring can be slowed, leading to increased metabolic stability and a longer half-life in biological systems.[10][12] This enhanced stability is a significant advantage in drug development and metabolic studies.[10]

1.3.2. Spectroscopic Properties

-

Mass Spectrometry (MS): The defining characteristic in MS is the +5 Da mass shift from the non-labeled analog. This distinct mass difference allows for clear differentiation and accurate quantification when used as an internal standard.[1][13] The fragmentation pattern in tandem MS (MS/MS) is also crucial. While the overall fragmentation is similar to the non-labeled peptide, the fragments containing the phenyl-d5 group will retain the +5 Da shift, aiding in structural confirmation.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the aromatic protons of the phenylalanine ring will be absent, simplifying the spectrum and aiding in the assignment of other proton signals.[16] Deuterium itself can be observed in ²H NMR. This selective "silencing" of protons is a powerful tool for structural elucidation of peptides and proteins.[2][17]

-

Infrared (IR) Spectroscopy: The vibrational frequency of the C-D bond is lower than that of the C-H bond. This results in a noticeable shift in the IR spectrum, which can be used for structural characterization.

Section 2: Synthesis and Purification

The generation of high-purity Phenylalanine-d5 dipeptides is a multi-step process requiring precise control over chemical reactions and purification methods.

Synthetic Routes

The synthesis of these dipeptides is typically achieved through solid-phase peptide synthesis (SPPS).[7][18] This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

Caption: Workflow for Solid-Phase Peptide Synthesis of a Phenylalanine-d5 Dipeptide.

Purification and Characterization

Post-synthesis, the crude peptide product is a mixture containing the desired dipeptide along with truncated sequences, deletion sequences, and residual chemical reagents.[19] Purification is therefore a critical step.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

-

Objective: To purify the crude Phenylalanine-d5 dipeptide to >95% purity.

-

Materials:

-

Crude peptide, lyophilized.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Solvent B: 0.1% TFA in Acetonitrile (ACN).

-

RP-HPLC system with a C18 column.

-

UV detector set to 210-220 nm.[19]

-

-

Methodology:

-

Dissolve the crude peptide in a minimal amount of Solvent A, with a small percentage of Solvent B if necessary for solubility.

-

Filter the sample through a 0.22 µm syringe filter.

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the sample onto the column.

-

Run a linear gradient to increase the concentration of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 30 minutes.[20] The hydrophobic nature of the phenyl ring means the peptide will elute as the organic solvent concentration increases.

-

Monitor the elution profile at 210-220 nm, the absorbance wavelength for the peptide bond.[19][21]

-

Collect fractions corresponding to the main peak.

-

Analyze the purity of each collected fraction using analytical HPLC.

-

Pool the fractions with the desired purity (>95%).

-

Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.

-

Section 3: Core Applications in Research

The unique properties of Phenylalanine-d5 dipeptides make them invaluable in several key research areas.

Internal Standards for Quantitative Mass Spectrometry

The most common application is as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[13][22][23][24] In this role, a known amount of the deuterated dipeptide is spiked into a complex biological sample (e.g., plasma, tissue homogenate).

The Rationale (Why it Works):

-

Co-elution: The deuterated standard is chemically almost identical to the non-labeled (endogenous) analyte, so it co-elutes during HPLC separation.

-

Similar Ionization: It exhibits nearly identical ionization efficiency in the mass spectrometer's ion source.

-

Mass Differentiation: It is easily distinguished from the analyte by its +5 Da mass difference.

This allows for precise quantification because any sample loss during preparation or variations in instrument response will affect both the analyte and the standard equally. The ratio of the analyte's MS signal to the standard's MS signal provides a highly accurate and reproducible measurement.[13][22]

Caption: Stable Isotope Dilution Workflow using LC-MS.

Metabolic Tracer Studies

Phenylalanine-d5 dipeptides can be used to trace the metabolic fate of peptides in biological systems.[25] Researchers can administer the labeled dipeptide and then use MS to track its absorption, distribution, metabolism, and excretion (ADME). For example, a study could track the hydrolysis of the dipeptide into its constituent amino acids and monitor the incorporation of Phenylalanine-d5 into newly synthesized proteins.[3][25] The kinetic isotope effect can also be leveraged to study the rates of specific metabolic reactions.[11][12]

Proteomics and Structural Biology

In proteomics, these dipeptides can serve as standards for the absolute quantification of specific proteins.[13] In structural biology, particularly NMR, the incorporation of deuterated amino acids helps to simplify complex spectra of large proteins, allowing for the determination of their three-dimensional structures and dynamics.[1][16][17]

Section 4: Advanced Analytical Methodologies

Protocol: Quantitative Analysis of a Target Dipeptide in Plasma using LC-MS/MS

-

Objective: To accurately determine the concentration of a target dipeptide (e.g., Ala-Phe) in a rat plasma sample using its deuterated analog (Ala-Phe-d5) as an internal standard.

-

Materials:

-

Rat plasma samples.

-

Ala-Phe analytical standard.

-

Ala-Phe-d5 internal standard (IS).

-

Acetonitrile with 0.1% formic acid (protein precipitation solvent).

-

LC-MS/MS system.

-

-

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the Ala-Phe-d5 IS solution (at a known concentration, e.g., 100 ng/mL).

-

Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18, e.g., 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Optimize MS parameters (e.g., capillary voltage, source temperature).

-

Determine the precursor-to-product ion transitions for both the analyte and the IS. For example:

-

Ala-Phe: m/z 237.1 → 120.1 (precursor → product)

-

Ala-Phe-d5: m/z 242.1 → 125.1 (precursor → product)

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS MRM transitions.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by analyzing standards of known Ala-Phe concentrations (spiked with the same amount of IS) and plotting the peak area ratio against concentration.

-

Determine the concentration of Ala-Phe in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

-

Conclusion

Phenylalanine-d5 dipeptides represent a class of highly versatile and powerful tools for modern scientific research. Their well-defined physicochemical properties, particularly the distinct mass shift and the kinetic isotope effect, provide a robust foundation for their primary applications. As internal standards, they offer unparalleled accuracy in quantitative mass spectrometry, a cornerstone of proteomics, metabolomics, and pharmacokinetic studies.[1][13] Furthermore, their utility as metabolic tracers and probes in structural biology continues to expand our understanding of complex biological systems.[10][25] The methodologies for their synthesis and purification are well-established, allowing for the production of high-purity reagents essential for reliable and reproducible experimental outcomes. As analytical instrumentation continues to advance in sensitivity and resolution, the role of precisely engineered tools like Phenylalanine-d5 dipeptides will undoubtedly become even more critical in pushing the boundaries of scientific discovery.

References

- 1. jpt.com [jpt.com]

- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]

- 4. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]

- 5. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers | Semantic Scholar [semanticscholar.org]

- 6. (2,3,4,5,6-~2~H_5_)Phenylalanine | C9H11NO2 | CID 13000995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]

- 8. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. lifetein.com [lifetein.com]

- 11. Kinetic Isotope Effects and Hydrogen/Deuterium Exchange Reveal Large Conformational Changes During the Catalysis of the Clostridium acetobutylicum Spore Photoproduct Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]

- 14. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 1H NMR studies of deuterated ribonuclease HI selectively labeled with protonated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. bachem.com [bachem.com]

- 20. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. ukisotope.com [ukisotope.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. Metabolic fate of free and peptide-linked phenylalanine during infusion into portal or femoral vein of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The deuterium advantage: A technical guide to the applications of deuterated peptides in metabolic research

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of metabolic research, the pursuit of precision and clarity is paramount. Stable isotope labeling, particularly with deuterium, has emerged as a powerful and versatile tool, enabling researchers to trace, quantify, and understand the dynamic processes that govern life. This in-depth technical guide provides a comprehensive overview of the core applications of deuterated peptides in metabolic research. Moving beyond a simple enumeration of techniques, this guide delves into the causality behind experimental choices, offering field-proven insights into the design, execution, and interpretation of studies employing deuterated peptides. From their role as robust internal standards in quantitative proteomics to their utility in elucidating protein turnover and metabolic flux, we explore the synthesis, application, and data analysis of these invaluable molecular probes. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of deuterated peptides to unravel the complexities of metabolism.

The Foundation: Understanding Deuterium and Isotope Labeling

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses an additional neutron in its nucleus, rendering it heavier than protium (¹H).[1][2] This seemingly simple difference in mass is the cornerstone of its utility in metabolic research. When incorporated into peptides, deuterium creates "heavy" analogues that are chemically and physically almost identical to their endogenous counterparts but are readily distinguishable by mass spectrometry (MS).[3][4] This mass shift allows for the precise differentiation and quantification of labeled versus unlabeled species in complex biological samples.[1]

The introduction of deuterium into peptides can be achieved through two primary strategies:

-

Metabolic Labeling: This approach involves introducing a deuterium source, most commonly deuterium oxide (D₂O or "heavy water"), into the biological system (cell culture or in vivo).[5][6][7] As organisms metabolize the heavy water, deuterium is incorporated into the C-H bonds of newly synthesized amino acids and, consequently, into nascent proteins.[6][8] This method is particularly powerful for studying dynamic processes like protein turnover and metabolic flux in a global, unbiased manner.[5][9][10]

-

Chemical Synthesis: Deuterated peptides can also be synthesized in vitro using deuterated amino acids or other deuterated reagents.[11][12][13] This method offers precise control over the location and extent of deuterium incorporation, making it ideal for creating internal standards for targeted quantitative proteomics and for studying specific enzymatic reactions.[3][11]

The choice between these methods is dictated by the specific research question, as each offers distinct advantages and considerations.

Synthesis and Characterization of Deuterated Peptides

The reliable application of deuterated peptides hinges on their quality and characterization.

2.1. In Vivo Labeling with Deuterium Oxide (D₂O)

A common and cost-effective method for metabolic labeling is the administration of D₂O in drinking water to animal models or its addition to cell culture media.[9][14] The deuterium from D₂O rapidly equilibrates with the body's water pool and is incorporated into non-essential amino acids through various metabolic pathways, such as transamination.[5][8][15]

Protocol: In Vivo D₂O Labeling for Protein Turnover Studies

-

Acclimatization: House animals in individual cages and allow for an acclimatization period.

-

Baseline Sample: Collect a baseline blood or tissue sample before the introduction of D₂O.

-

D₂O Administration: Provide drinking water containing a low enrichment of D₂O (typically 4-8%). Higher concentrations can be toxic.[9][16]

-

Time-Course Sampling: Collect samples at various time points during the labeling period to track the incorporation of deuterium.

-

Sample Processing: Isolate proteins from the collected tissues or cells.

-

Proteolytic Digestion: Digest the proteins into peptides, typically using trypsin.[17]

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2.2. Chemical Synthesis of Deuterated Peptides

For applications requiring precisely defined labeled peptides, such as their use as internal standards, chemical synthesis is the method of choice.[3][11] This is typically achieved through solid-phase peptide synthesis (SPPS) using deuterated amino acid building blocks.[11] Various methods exist for the synthesis of deuterated amino acids, including H/D exchange reactions catalyzed by metals or acids.[12]

Core Applications in Metabolic Research

The unique properties of deuterated peptides have unlocked a wide range of applications in metabolic research, providing unprecedented insights into the dynamics of biological systems.

Gold Standard for Quantitative Proteomics: Deuterated Peptides as Internal Standards

One of the most widespread applications of deuterated peptides is their use as internal standards in quantitative mass spectrometry.[3][11][18] In this approach, a known quantity of a synthetic deuterated peptide, corresponding to a target peptide of interest, is spiked into a biological sample at an early stage of sample preparation.[3]

Because the deuterated standard is chemically identical to its endogenous counterpart, it experiences the same processing, including enzymatic digestion, chromatographic separation, and ionization in the mass spectrometer.[3] Any variability introduced during the experimental workflow will affect both the "light" (endogenous) and "heavy" (deuterated) peptides equally. By measuring the ratio of the signal intensities of the light and heavy peptides, precise and accurate quantification of the target protein can be achieved.[3] This method, known as isotope dilution mass spectrometry, is the gold standard for quantitative proteomics.[3]

Workflow: Targeted Protein Quantification using Deuterated Internal Standards

Caption: Workflow for targeted protein quantification.

| Parameter | Description | Advantage of Deuterated Standard |

| Co-elution | Light and heavy peptides elute at the same time during liquid chromatography. | Corrects for variations in chromatographic performance. |

| Ionization Efficiency | Light and heavy peptides have nearly identical ionization efficiencies in the mass spectrometer. | Corrects for matrix effects and ion suppression. |

| Fragmentation | Light and heavy peptides produce similar fragmentation patterns in MS/MS. | Enables confident identification and quantification. |

Unveiling Protein Dynamics: Measuring Protein Turnover

Understanding the rates at which proteins are synthesized and degraded is crucial for comprehending cellular function and disease pathogenesis.[16] Metabolic labeling with D₂O, followed by LC-MS/MS analysis, is a powerful technique for measuring protein turnover rates in vivo.[5][9][10]

As newly synthesized proteins incorporate deuterium-labeled amino acids, the mass spectral profile of their corresponding peptides shifts over time.[10][19] By tracking the rate of this shift, researchers can determine the fractional synthesis rate (FSR) of individual proteins.[20] This approach allows for the high-throughput analysis of proteome dynamics in response to various stimuli, such as diet, disease, or drug treatment.[5][9][16]

Workflow: D₂O Labeling for Protein Turnover Analysis

Caption: D₂O labeling for protein turnover analysis.

Mapping Metabolic Pathways: Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[21][22] Stable isotope labeling is a cornerstone of MFA. While ¹³C is often the isotope of choice for tracing carbon backbones, deuterium labeling can provide complementary information, particularly about pathways involving C-H bond formation.[6][7][23]

By measuring the incorporation of deuterium into various metabolites and their downstream products, including peptides, researchers can construct models of metabolic networks and quantify the flux through different pathways.[21][22] This information is invaluable for understanding metabolic reprogramming in diseases like cancer and for identifying potential therapeutic targets.

Enhancing Drug Development: Pharmacokinetic Studies

The pharmacokinetic properties of a drug—its absorption, distribution, metabolism, and excretion (ADME)—are critical determinants of its efficacy and safety.[24][25] Deuterated versions of peptide drugs can be used as tracers in pharmacokinetic studies to differentiate the administered drug from its endogenous counterparts.[2][4]

Furthermore, the substitution of hydrogen with deuterium can sometimes alter the metabolic fate of a drug.[2][24][26] The C-D bond is stronger than the C-H bond, which can lead to a "kinetic isotope effect," slowing the rate of enzymatic reactions that involve the cleavage of that bond.[2] This can result in a longer drug half-life, reduced formation of toxic metabolites, and an improved therapeutic profile.[2][24] The first deuterated drug approved by the FDA, deutetrabenazine, is a testament to the potential of this strategy.[24]

Data Analysis and Interpretation

The analysis of data from experiments using deuterated peptides requires specialized software and a thorough understanding of isotope distribution patterns. For protein turnover studies, the rate of deuterium incorporation is typically modeled using exponential decay functions to calculate the turnover rate constant.[9][16] Several software tools are available to facilitate the analysis of mass spectral data from heavy water labeling experiments.[9][16][27]

Conclusion and Future Perspectives

Deuterated peptides have become indispensable tools in the modern metabolic research laboratory. Their versatility, ranging from providing the highest accuracy in protein quantification to enabling the system-wide analysis of protein dynamics and metabolic fluxes, has profoundly advanced our understanding of complex biological processes. As mass spectrometry technologies continue to improve in sensitivity and resolution, the applications of deuterated peptides are poised to expand even further. The continued development of novel labeling strategies and data analysis tools will undoubtedly unlock new frontiers in our quest to decipher the intricate web of metabolism in health and disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. lifetein.com [lifetein.com]

- 3. benchchem.com [benchchem.com]

- 4. jpt.com [jpt.com]

- 5. researchgate.net [researchgate.net]

- 6. GIST Scholar: Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review [scholar.gist.ac.kr]

- 7. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein turnover [utmb.edu]

- 11. ukisotope.com [ukisotope.com]

- 12. researchgate.net [researchgate.net]

- 13. Convenient preparation of deuterium-labeled analogs of peptides containing N-substituted glycines for a stable isotope dilution LC-MS quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. metsol.com [metsol.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Protein turnover models for LC-MS data of heavy water metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]

- 19. biorxiv.org [biorxiv.org]

- 20. JCI - Nitric oxide required for transition to slower hepatic protein synthesis rates during long-term caloric restriction [jci.org]

- 21. Metabolic flux analysis using ¹³C peptide label measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. GIST Scholar: Metabolic Deuterium Oxide (D2O) Labeling In studying Environmental Diseases [scholar.gist.ac.kr]

- 24. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

The Strategic Advantage of Proteolytic Resistance: A Technical Guide to the Application of (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5 in Quantitative Proteomics

Introduction: Navigating the Complexities of Quantitative Proteomics

In the pursuit of understanding complex biological systems, from elucidating disease mechanisms to discovering novel drug targets, the accurate quantification of protein expression levels is paramount. Mass spectrometry (MS)-based proteomics has emerged as the cornerstone of these investigations, offering unparalleled sensitivity and specificity.[1][2] Within the quantitative proteomics toolkit, stable isotope dilution mass spectrometry stands out as a robust methodology for achieving precise and accurate measurements. This is accomplished by introducing a known quantity of a stable isotope-labeled internal standard into a sample, which then serves as a reference against its endogenous, unlabeled counterpart.

This technical guide delves into the strategic application of a unique internal standard, (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5 . We will explore the fundamental principles that make this deuterated D-dipeptide a superior choice for specific quantitative proteomics applications, particularly those requiring the highest degree of accuracy in complex biological matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the precision and reliability of their quantitative proteomics workflows.

The Core Principle: Isotope Dilution Mass Spectrometry

The foundation of this quantitative approach lies in the principle of isotope dilution. A known amount of the "heavy" internal standard (this compound) is spiked into a biological sample at the earliest stage of preparation. This "heavy" standard is chemically identical to the naturally occurring ("light") analyte of interest, in this case, the corresponding non-deuterated dipeptide, but is distinguishable by its increased mass due to the incorporation of five deuterium atoms.

Throughout the sample preparation workflow, including protein extraction, digestion, and purification, any loss of the analyte will be accompanied by a proportional loss of the internal standard. During LC-MS/MS analysis, the ratio of the signal intensity of the endogenous "light" analyte to the "heavy" internal standard is measured. This ratio is then used to accurately calculate the absolute or relative abundance of the target analyte in the original sample, effectively normalizing for variations in sample handling and instrument response.[3]

Diagram of Isotope Dilution Mass Spectrometry Workflow

Caption: General workflow for quantitative analysis using a deuterated internal standard.

The Strategic Advantage of a Deuterated D-Dipeptide

The choice of an internal standard is critical and dictates the accuracy and reliability of the entire quantitative experiment. While stable isotope-labeled peptides are commonly used, the selection of a dipeptide composed of two D-amino acids, specifically (R)-phenylalanine, offers distinct and significant advantages.

Enhanced Proteolytic Stability: The D-Amino Acid Shield

One of the most significant challenges in quantitative proteomics is the potential for degradation of both the target analyte and the internal standard by endogenous proteases present in biological samples.[4][5] Standard internal peptides, composed of naturally occurring L-amino acids, are susceptible to cleavage by these enzymes, leading to an underestimation of the true analyte concentration.

D-amino acids, being the enantiomers of the naturally occurring L-amino acids, are not recognized by most endogenous proteases.[6] Consequently, peptides composed entirely of D-amino acids, such as (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid, exhibit remarkable resistance to proteolytic degradation.[6] This inherent stability ensures that the internal standard remains intact throughout the sample preparation process, providing a consistent and reliable reference for quantification, even in protease-rich samples like plasma or cell lysates.

Diagram Illustrating Proteolytic Stability

Caption: D-amino acid peptides resist enzymatic degradation by proteases.

Physicochemical Similarity and Co-elution

An ideal internal standard should behave identically to the analyte during chromatographic separation to ensure that both are subjected to the same matrix effects at the time of ionization. Deuterated standards are chemically almost identical to their non-deuterated counterparts, leading to very similar, though not always identical, retention times in reversed-phase liquid chromatography.[7][8] The use of a dipeptide of phenylalanine, a relatively hydrophobic amino acid, provides strong retention on common C18 columns, ensuring good separation from the void volume and potential interferences.

Synthesis of this compound

The synthesis of deuterated amino acids and their subsequent use in peptide synthesis is a well-established process. Deuterated L-phenylalanine-d5 can be synthesized through various methods, including enzymatic and chemical approaches.[9][10] For the synthesis of the target D-dipeptide, (R)-phenylalanine-d5 would be the starting material.

A common approach involves the use of solid-phase peptide synthesis (SPPS). The synthesis would begin with the coupling of the first Fmoc-protected (R)-phenylalanine-d5 to a resin. Subsequent deprotection and coupling with a second Fmoc-protected (R)-phenylalanine would yield the desired dipeptide on the solid support. Cleavage from the resin and subsequent purification by high-performance liquid chromatography (HPLC) would yield the final high-purity deuterated internal standard.

Experimental Protocol: Targeted Quantification Using a Deuterated D-Dipeptide Internal Standard

This section provides a detailed, step-by-step methodology for a targeted proteomics experiment using this compound as an internal standard.

Sample Preparation

-

Protein Extraction:

-

Homogenize tissue samples or lyse cultured cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Internal Standard Spiking:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Spike a known amount of the internal standard into each protein sample. The amount should be optimized to be within the linear dynamic range of the mass spectrometer and comparable to the expected concentration of the endogenous analyte.

-

-

Protein Digestion:

-

Perform in-solution or in-gel digestion of the protein samples. A common method is to reduce disulfide bonds with dithiothreitol (DTT), alkylate cysteine residues with iodoacetamide (IAA), and then digest with a protease such as trypsin.

-

-

Peptide Purification:

-

Desalt the peptide samples using a solid-phase extraction (SPE) method with a C18 cartridge to remove salts and other contaminants that can interfere with LC-MS/MS analysis.

-

Elute the peptides and dry them down using a vacuum centrifuge.

-

Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Separate the peptides on a reversed-phase analytical column (e.g., C18) using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Optimize the gradient to achieve good separation of the target analyte and internal standard from other peptides in the mixture.

-

-

Mass Spectrometry (MS):

-

Perform the analysis on a triple quadrupole or a high-resolution mass spectrometer capable of targeted analysis (e.g., selected reaction monitoring [SRM] or parallel reaction monitoring [PRM]).

-

Develop an SRM/PRM method to specifically monitor the precursor-to-fragment ion transitions for both the "light" endogenous dipeptide and the "heavy" deuterated internal standard.

-

Table 1: Hypothetical SRM Transitions for Light and Heavy Dipeptides

| Compound | Precursor Ion (m/z) | Fragment Ion (m/z) |

| (R)-Phe-(R)-Phe ("Light") | 313.15 | 120.08 |

| (R)-Phe-(R)-Phe-d5 ("Heavy") | 318.18 | 125.11 |

Note: The fragment ion at m/z 120.08 corresponds to the immonium ion of phenylalanine. The d5-labeled phenylalanine will produce a corresponding fragment at m/z 125.11.

Data Analysis

-

Peak Integration:

-

Integrate the peak areas of the selected transitions for both the light and heavy analytes using the instrument's software.

-

-

Ratio Calculation:

-

Calculate the ratio of the peak area of the light analyte to the peak area of the heavy internal standard for each sample.

-

-

Quantification:

-

For absolute quantification, generate a calibration curve using known concentrations of the light analyte spiked with a constant concentration of the heavy internal standard.

-

For relative quantification, compare the peak area ratios between different experimental groups.

-

Diagram of the Targeted Proteomics Workflow

Caption: Step-by-step workflow for targeted quantification.

Data Presentation and Interpretation

The output of a quantitative proteomics experiment using this internal standard will be a set of ratios of the endogenous analyte to the internal standard. This data can be presented in a tabular format for easy comparison between different experimental conditions.

Table 2: Hypothetical Quantitative Data for a Target Dipeptide in Control vs. Treated Samples

| Sample ID | Peak Area (Light) | Peak Area (Heavy) | Light/Heavy Ratio | Fold Change vs. Control |

| Control 1 | 1.25E+06 | 2.50E+06 | 0.50 | - |

| Control 2 | 1.30E+06 | 2.55E+06 | 0.51 | - |

| Control 3 | 1.28E+06 | 2.52E+06 | 0.51 | - |

| Treated 1 | 2.45E+06 | 2.48E+06 | 0.99 | 1.94 |

| Treated 2 | 2.55E+06 | 2.51E+06 | 1.02 | 2.00 |

| Treated 3 | 2.50E+06 | 2.53E+06 | 0.99 | 1.94 |

Conclusion: A Self-Validating System for High-Confidence Quantification

The use of this compound as an internal standard in quantitative proteomics offers a self-validating system for achieving high-confidence results. Its inherent resistance to proteolytic degradation ensures the integrity of the standard throughout the workflow, a critical factor for accuracy in complex biological matrices. By closely mimicking the physicochemical properties of the endogenous analyte, it provides excellent correction for experimental variability. For researchers and drug development professionals seeking the utmost precision in their quantitative proteomics studies, the strategic implementation of this deuterated D-dipeptide internal standard represents a significant step towards more reliable and reproducible data.

References

- 1. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative proteome analysis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texilajournal.com [texilajournal.com]

- 4. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ukisotope.com [ukisotope.com]

- 9. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Deuterium Kinetic Isotope Effect in Dipeptides: From Mechanistic Elucidation to Therapeutic Advancement

Abstract

The substitution of hydrogen with its stable, heavier isotope deuterium at strategic molecular positions can markedly alter the rate of chemical reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the deuterium KIE, specifically within the context of dipeptides. We will explore the fundamental quantum mechanical principles governing this effect, its profound implications for understanding enzymatic reaction mechanisms, and its strategic application in enhancing the metabolic stability and pharmacokinetic profiles of peptide-based therapeutics. This document synthesizes theoretical knowledge with actionable experimental protocols and data interpretation strategies, serving as a definitive resource for leveraging the deuterium KIE in modern drug discovery.

Introduction: The "Heavy Hydrogen" Advantage in Peptide Science

Dipeptides and their derivatives represent a burgeoning class of therapeutic agents, yet their clinical utility is often hampered by rapid enzymatic degradation in vivo.[1] A primary goal in peptide drug development is to engineer molecules with improved stability without compromising their biological activity. The Deuterium Kinetic Isotope Effect (KIE) has emerged as a sophisticated and powerful strategy to achieve this.[2]

By selectively replacing hydrogen atoms with deuterium at metabolically labile sites, we can slow down enzymatic cleavage, thereby extending the peptide's half-life and enhancing its therapeutic window.[3][] This guide delves into the core principles of the KIE, the methodologies for its measurement in dipeptides, and its practical application in creating more robust and effective peptide drugs.

Theoretical Framework: Why Mass Matters

The kinetic isotope effect is a quantum mechanical phenomenon rooted in the difference in zero-point vibrational energy (ZPE) between a bond to a lighter isotope (e.g., Carbon-Hydrogen, C-H) and the corresponding bond to a heavier isotope (e.g., Carbon-Deuterium, C-D).[5][6]

Due to its greater mass, deuterium forms a stronger covalent bond with carbon. This results in a lower zero-point energy for the C-D bond compared to the C-H bond.[7] Consequently, more energy is required to reach the transition state for C-D bond cleavage, leading to a slower reaction rate.[8] This effect is most pronounced when the C-H bond is broken in the rate-determining step of the reaction, a scenario known as a Primary Kinetic Isotope Effect .[9]

The magnitude of the KIE is expressed as the ratio of the rate constants:

KIE = kH / kD

Where:

-

kH is the reaction rate constant for the non-deuterated (protio) compound.

-

kD is the reaction rate constant for the deuterated compound.

A KIE value significantly greater than 1 indicates that C-H bond cleavage is part of the rate-limiting step and that deuteration has successfully slowed the reaction.[10] For C-H bond cleavage, primary deuterium KIEs typically range from 2 to 8.[7][11]

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

| Property | C-H Bond | C-D Bond | Rationale for Difference |

| Relative Mass of Isotope | ~1 amu | ~2 amu | Deuterium has an additional neutron.[12] |

| Vibrational Frequency | Higher | Lower | The bond vibrates more slowly due to the heavier mass of deuterium.[5] |

| Zero-Point Energy (ZPE) | Higher | Lower | ZPE is proportional to vibrational frequency.[6] |

| Bond Dissociation Energy | Lower | Higher | More energy is needed to overcome the lower ZPE of the C-D bond.[7] |

Visualizing the Kinetic Isotope Effect

The diagram below illustrates the energetic basis of the primary deuterium KIE. The lower zero-point energy of the C-D bond results in a higher activation energy (Ea(D)) for bond cleavage compared to the C-H bond (Ea(H)).

References